molecular formula C18H20O4 B13933533 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester

Cat. No.: B13933533
M. Wt: 300.3 g/mol
InChI Key: YLDSGUQUOBPSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is a chemical compound with the molecular formula C18H20O4 and a molecular weight of 300.35 . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, and an ester linkage to a cyclohexyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- with cyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active naphthalene derivative .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

cyclohexyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H20O4/c1-21-15-7-8-16-12(10-15)9-13(11-17(16)19)18(20)22-14-5-3-2-4-6-14/h7-11,14,19H,2-6H2,1H3

InChI Key

YLDSGUQUOBPSLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.